4-Bromo-2-(trifluoromethoxy)naphthalene
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Overview
Description
4-Bromo-2-(trifluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethoxy)naphthalene typically involves the bromination of 2-(trifluoromethoxy)naphthalene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be obtained.
Coupling Products: The major products are biaryl compounds formed through the coupling of the naphthalene ring with other aromatic rings.
Scientific Research Applications
4-Bromo-2-(trifluoromethoxy)naphthalene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the bromine atom and the trifluoromethoxy group influence the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are determined by the nature of the interactions between the compound and biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethoxy)phenol: Similar in structure but with a phenol group instead of a naphthalene ring.
4-Bromo-2-(trifluoromethoxy)aniline: Contains an aniline group instead of a naphthalene ring.
Uniqueness
4-Bromo-2-(trifluoromethoxy)naphthalene is unique due to the combination of the bromine atom and the trifluoromethoxy group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H6BrF3O |
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Molecular Weight |
291.06 g/mol |
IUPAC Name |
1-bromo-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6BrF3O/c12-10-6-8(16-11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
PLZWFPRSIONILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)OC(F)(F)F |
Origin of Product |
United States |
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